molecular formula C14H7ClF3NO4 B2640588 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 944666-96-0

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No. B2640588
CAS RN: 944666-96-0
M. Wt: 345.66
InChI Key: HFJFKSPRNWAHSQ-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a chemical compound with the molecular formula C14H7ClF3NO4 . It is also known as Acifluorfen .


Synthesis Analysis

The synthesis of 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde or related compounds typically involves multi-step reactions. For example, 2-Chloro-5-(trifluoromethyl)benzaldehyde can be used as a reactant in a three-component reaction to afford imidazoquinolinoacridinone derivatives .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can be analyzed using various techniques. The compound has a molecular weight of 345.658 Da . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde are complex and can vary depending on the conditions and reactants used. For instance, 2-Chloro-5-(trifluoromethyl)benzaldehyde can react with 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to produce imidazoquinolinoacridinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde include a molecular weight of 345.658 Da . More specific properties such as melting point, boiling point, solubility, and others are not provided in the retrieved sources.

Scientific Research Applications

Chemical Synthesis and Reactions

Research on aldehydes, including those with similar structures to 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, focuses on their reactivity and applications in synthesizing complex molecules. For instance, Fernández et al. (1990) explored the reaction of benzaldehydes with stabilized sulfur ylides, resulting in highly stereoselective synthesis of glycidamide derivatives, which are valuable in organic synthesis due to their potential in creating epoxy compounds (Fernández, Durante-Lanes, & López-Herrera, 1990).

Analytical Chemistry

In analytical chemistry, derivatives of benzaldehydes, similar to 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, are utilized for their reactivity with metal ions. Otomo and Kodama (1973) synthesized chloro and nitro derivatives for their application as analytical reagents, demonstrating the basicity changes upon substitution and their ability to form chelates with metal ions, which is crucial for spectrophotometric analysis (Otomo & Kodama, 1973).

Electrosynthesis

Electrosynthesis applications include the work of Thirunavukkarasu (1999), who investigated the electrosynthesis of a precursor molecule to Triclosan, highlighting the compound's relevance in synthesizing antibacterial agents. This study emphasizes the versatility of such compounds in facilitating electrosynthetic routes to important pharmaceuticals (Thirunavukkarasu, 1999).

Heterocyclic Chemistry

The formation of heterocyclic rings, as explored by Rao and Ratnam (1958), showcases the potential of chloro and nitro-substituted benzaldehydes in synthesizing benziminazoles, compounds with significant pharmaceutical applications (Rao & Ratnam, 1958).

Material Science

In material science, the synthesis of novel compounds from benzaldehyde derivatives demonstrates their utility in creating materials with potential fire retardant properties, as investigated by Jamain et al. (2021). This research underlines the importance of such compounds in developing new materials with enhanced safety features (Jamain, Khairuddean, Guan-Seng, & Abdul Rahman, 2021).

properties

IUPAC Name

5-chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO4/c15-10-2-4-12(8(5-10)7-20)23-13-3-1-9(14(16,17)18)6-11(13)19(21)22/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJFKSPRNWAHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

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